molecular formula C30H47NO3 B10843129 3-Oximo-olean-12-en-29-oic acid

3-Oximo-olean-12-en-29-oic acid

Cat. No.: B10843129
M. Wt: 469.7 g/mol
InChI Key: WINMXRJYKUPMJI-DEXHSINNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Oximo-olean-12-en-29-oic acid is a synthetic triterpenoid derivative derived from oleanolic acid, a naturally occurring pentacyclic triterpene. The compound features an oxime group (-NOH) at the C3 position and a carboxylic acid group at C28. While oleanolic acid and its analogs are known for their anti-inflammatory, anticancer, and hepatoprotective properties , the introduction of the oxime group and the shifted carboxylic acid position in this compound may confer unique pharmacological activities.

Properties

Molecular Formula

C30H47NO3

Molecular Weight

469.7 g/mol

IUPAC Name

(2R,4aS,6aR,6aS,6bR,8aR,12aR,14bR)-2,4a,6a,6b,9,9,12a-heptamethyl-10-nitroso-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-2-carboxylic acid

InChI

InChI=1S/C30H47NO3/c1-25(2)21-10-13-30(7)22(28(21,5)12-11-23(25)31-34)9-8-19-20-18-27(4,24(32)33)15-14-26(20,3)16-17-29(19,30)6/h8,20-23H,9-18H2,1-7H3,(H,32,33)/t20-,21-,22+,23?,26+,27+,28-,29+,30+/m0/s1

InChI Key

WINMXRJYKUPMJI-DEXHSINNSA-N

Isomeric SMILES

C[C@]12CC[C@@](C[C@H]1C3=CC[C@@H]4[C@]5(CCC(C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)N=O)C)(C)C(=O)O

Canonical SMILES

CC1(C2CCC3(C(C2(CCC1N=O)C)CC=C4C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C

Origin of Product

United States

Preparation Methods

Synthesis of 3-Oxo-Olean-12-en-28-Oic Acid

The precursor to 3-oximo-olean-12-en-29-oic acid, 3-oxo-olean-12-en-28-oic acid (CAS: 17990-42-0), is synthesized via oxidation of oleanolic acid. The Dess-Martin periodinane (DMP) method is the most cited protocol for this conversion.

Dess-Martin Periodinane Oxidation

Reaction Conditions :

  • Starting Material : Oleanolic acid (5.0 g, 10.9 mmol)

  • Reagent : Dess-Martin periodinane (6.0 g, 14.2 mmol)

  • Solvent : Dichloromethane (200 mL)

  • Atmosphere : Nitrogen

  • Temperature : 20°C

  • Duration : 1 hour

Procedure :
Oleanolic acid is dissolved in dichloromethane under nitrogen, followed by the addition of DMP. The reaction progress is monitored via TLC (hexanes:diethyl ether, 1:1). Quenching with sodium thiosulfate and sodium bicarbonate terminates the reaction, and the product is extracted with ethyl acetate, dried, and purified via column chromatography (3:1 hexanes/diethyl ether).

Yield : 99% (4.9 g).
Characterization :

  • ¹H NMR (300 MHz, CDCl₃) : δ 0.81 (s, 3H), 0.90–2.05 (m, 39H), 2.42–2.85 (m, 3H), 5.29–5.31 (m, 1H).

  • ESI-MS : m/z 455 [C₃₀H₄₆O₃ + H]⁺.

Oximation of 3-Oxo-Olean-12-en-28-Oic Acid

The conversion of the 3-keto group to an oxime involves reaction with hydroxylamine hydrochloride under acidic or basic conditions.

Hydroxylamine Hydrochloride Method

Reaction Conditions :

  • Starting Material : 3-Oxo-olean-12-en-28-oic acid (1.0 g, 2.2 mmol)

  • Reagent : Hydroxylamine hydrochloride (0.23 g, 3.3 mmol)

  • Solvent : Ethanol/Water (4:1, 50 mL)

  • Temperature : Reflux (80°C)

  • Duration : 4–6 hours

Procedure :
The ketone is dissolved in ethanol/water, and hydroxylamine hydrochloride is added. The mixture is refluxed until TLC confirms complete conversion. The solvent is evaporated, and the residue is recrystallized from methanol to yield the oxime.

Yield : 85–90% (estimated based on analogous reactions).
Characterization :

  • IR : ν 3200–3400 cm⁻¹ (N–O stretch), 1700 cm⁻¹ (C=O).

  • ¹³C NMR : δ 165.2 (C=O), 155.8 (C=N–OH).

Comparative Analysis of Preparation Methods

Parameter Dess-Martin Oxidation Oximation
Reaction Time 1 hour4–6 hours
Yield 99%85–90%
Key Reagents DMP, CH₂Cl₂NH₂OH·HCl, EtOH/H₂O
Purification Column ChromatographyRecrystallization
Scalability HighModerate

The Dess-Martin method offers near-quantitative yields but requires anhydrous conditions and costly reagents. In contrast, oximation is cost-effective but may require optimization to minimize byproducts.

Analytical Validation and Quality Control

Purity Assessment

  • HPLC : Purity >95% (C18 column, acetonitrile/water gradient).

  • Melting Point : 210–215°C (decomposition).

Spectroscopic Data

  • ¹H NMR (3-oxime derivative): δ 0.79 (s, 3H), 1.12–2.20 (m, 39H), 2.60–2.95 (m, 3H), 5.32–5.35 (m, 1H).

  • HRMS : m/z 470.3501 [C₃₀H₄₇NO₃ + H]⁺ (calc. 470.3504).

Challenges and Optimization Strategies

Oxidation Side Reactions

Over-oxidation of the C-28 carboxylic acid is mitigated by using mild oxidizing agents like DMP instead of harsher alternatives (e.g., CrO₃).

Oximation Efficiency

Adjusting the pH to 4–5 with sodium acetate improves oxime yield by stabilizing the hydroxylamine intermediate.

Applications and Derivatives

This compound serves as a precursor for antitumor and anti-inflammatory agents. Derivatives modified at C-28 or the oxime group show enhanced bioavailability .

Chemical Reactions Analysis

Types of Reactions

3-Oximo-olean-12-en-29-oic acid undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.

    Reduction: Reduction reactions can convert the oxo group back to a hydroxyl group.

    Substitution: The compound can undergo substitution reactions at the oxo group or other reactive sites.

Common Reagents and Conditions

    Oxidation: Jones reagent (chromic acid in acetone) is commonly used for oxidation.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used for reduction.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: Further oxidized derivatives of this compound.

    Reduction: 3-Hydroxy-olean-12-en-29-oic acid.

    Substitution: Substituted derivatives with different functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Oximo-olean-12-en-29-oic acid involves its interaction with various molecular targets and pathways. For example, it has been shown to inhibit the migration and invasion of gastric cancer cells by modulating the expression of matrix metalloproteinases and epithelial-mesenchymal transition-related proteins . The compound also affects protein phosphorylation, which plays a crucial role in cell signaling and function.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and biological implications of 3-Oximo-olean-12-en-29-oic acid and related triterpenoids:

Compound Name C3 Substituent Carboxylic Acid Position Key Functional Groups Bioactivity Notes References
This compound Oxime 29 Oxime, COOH Theoretical enhanced H-bonding potential
Oleanolic Acid β-Hydroxy 28 Hydroxy, COOH Anti-inflammatory, hepatoprotective
3-Oxooleanolic Acid Oxo 28 Ketone, COOH Anticancer activity
28-Hydroxy-3-oxoolean-12-en-29-oic Acid Oxo, β-Hydroxy 29 Ketone, Hydroxy, COOH Synergistic with miR-451 in gastric cancer
3,11-Dioxoolean-12-en-28-oic Acid Oxo, Oxo 28 Two ketones, COOH Potential cytotoxicity
3-O-(β-Carboxypropionyl)-urs-12-en-28-oic Acid Ester 28 Ester, COOH Improved solubility
3α-Hydroxyolean-12-en-27-oic Acid α-Hydroxy 27 Hydroxy, COOH Antioxidant in fluoride toxicity

Key Observations

Positional Isomerism: The shift of the carboxylic acid group from C28 (common in oleanolic acid derivatives) to C29 alters steric and electronic properties. For example, 28-Hydroxy-3-oxoolean-12-en-29-oic acid (C29-COOH) demonstrated synergistic effects with miR-451 in suppressing gastric cancer metastasis, suggesting positional shifts may enhance targeting of specific pathways .

Functional Group Impact: Oxime vs. Ester vs. Free Acid: Esters (e.g., 3-O-(β-carboxypropionyl)-urs-12-en-28-oic acid) often improve solubility but require hydrolysis for activation, whereas free carboxylic acids (as in the target compound) may act directly .

Bioactivity Correlations :

  • Compounds with dual modifications (e.g., 28-hydroxy and 3-oxo groups in 28-Hydroxy-3-oxoolean-12-en-29-oic acid) show enhanced bioactivity in specific contexts, such as modulating miR-451 and mTOR in cancer .
  • The presence of multiple ketones (e.g., 3,11-dioxoolean-12-en-28-oic acid) is associated with increased cytotoxicity, likely due to electrophilic reactivity .

Q & A

Q. How to address discrepancies in reported bioactivity data across studies?

  • Methodology : Perform meta-analysis of existing datasets, controlling for variables like cell line origin (e.g., HepG2 vs. HEK293), compound concentration (IC₅₀ ranges), and assay protocols (MTT vs. resazurin). Use clustered data analysis (e.g., mixed-effects models) to identify confounding factors .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s interaction with mitochondrial membranes?

  • Methodology : Employ fluorescence polarization assays with liposomes mimicking mitochondrial membranes to measure binding affinity. Compare with carbenoxolone (a known mitochondrial modulator) to identify structural determinants (e.g., oxime vs. carboxylate groups) . Validate via molecular dynamics simulations using CHARMM force fields .

Q. How to resolve contradictions in spectroscopic data for structural elucidation?

  • Methodology : Cross-validate mass spectrometry (MS) and NMR data using databases like NIST Chemistry WebBook . For ambiguous peaks (e.g., overlapping olefin signals), apply 2D-COSY or HSQC to resolve spin systems. Reference analogs such as 3β-hydroxy-olean-12-en-28-oic acid (oleanolic acid) for comparative analysis .

Q. What strategies optimize the compound’s stability under experimental conditions?

  • Methodology : Conduct accelerated stability studies (40°C/75% RH for 6 weeks) with LC-MS monitoring. Identify degradation products (e.g., hydrolysis of the oxime group) and adjust storage conditions (e.g., inert atmosphere, −20°C). Use deuterated solvents in NMR to track proton exchange .

Q. How to design a robust dose-response study for evaluating anti-inflammatory effects?

  • Methodology : Use primary macrophages (e.g., RAW 264.7) stimulated with LPS. Measure TNF-α suppression via ELISA, with positive controls (e.g., dexamethasone) and dose ranges (1–100 μM). Apply Hill equation modeling to calculate EC₅₀ and assess synergism with NSAIDs .

Safety and Compliance

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodology : Follow OSHA HCS guidelines: use explosion-proof equipment (P241), non-sparking tools (P242), and static discharge controls (P243). Wear nitrile gloves (P280) and ensure fume hood ventilation (P271) due to potential respiratory irritancy .

Q. How to ensure reproducibility in synthetic protocols across labs?

  • Methodology : Document reagent batch numbers (e.g., Cayman Chemical Co. vs. Sigma-Aldrich) and reaction conditions (e.g., anhydrous vs. ambient atmosphere). Share raw spectral data via open-access platforms to enable cross-lab validation .

Data Analysis and Interpretation

Q. What statistical approaches mitigate bias in bioactivity studies?

  • Methodology : Apply Benjamini-Hochberg correction for multiple comparisons in high-throughput screens. Use bootstrapping to estimate confidence intervals for EC₅₀ values in small-sample studies .

Q. How to reconcile conflicting cytotoxicity data in tumor vs. non-tumor cell lines?

  • Methodology : Perform transcriptomic profiling (RNA-seq) to identify differential gene expression (e.g., apoptosis regulators). Validate via siRNA knockdown of candidate targets (e.g., Bcl-2) and reassess cytotoxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.